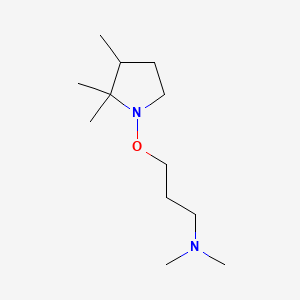
N,N-dimethyl-3-(2,2,3-trimethylpyrrolidin-1-yl)oxypropan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Dimethyl-3-[(2,2,3-trimethylpyrrolidin-1-yl)oxy]-1-propanamine is an organic compound belonging to the class of amines This compound is characterized by the presence of a dimethylamino group attached to a propanamine backbone, with a trimethylpyrrolidinyl group as a substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-3-[(2,2,3-trimethylpyrrolidin-1-yl)oxy]-1-propanamine typically involves the reaction of N,N-dimethylpropanamine with a suitable pyrrolidine derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and chromatography ensures the production of high-purity N,N-Dimethyl-3-[(2,2,3-trimethylpyrrolidin-1-yl)oxy]-1-propanamine.
化学反応の分析
Types of Reactions
N,N-Dimethyl-3-[(2,2,3-trimethylpyrrolidin-1-yl)oxy]-1-propanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or THF.
Major Products Formed
Oxidation: Formation of N,N-dimethyl-3-[(2,2,3-trimethylpyrrolidin-1-yl)oxy]-1-propanone.
Reduction: Formation of N,N-dimethyl-3-[(2,2,3-trimethylpyrrolidin-1-yl)oxy]-1-propanol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学的研究の応用
N,N-Dimethyl-3-[(2,2,3-trimethylpyrrolidin-1-yl)oxy]-1-propanamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic applications, including its role as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and polymers.
作用機序
The mechanism of action of N,N-Dimethyl-3-[(2,2,3-trimethylpyrrolidin-1-yl)oxy]-1-propanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its binding affinity and the nature of the target. The trimethylpyrrolidinyl group plays a crucial role in modulating the compound’s activity by influencing its binding interactions and overall stability.
類似化合物との比較
Similar Compounds
- N,N-Dimethyl-3-[(2,2,3-trimethylpyrrolidin-1-yl)oxy]-1-butanamine
- N,N-Dimethyl-3-[(2,2,3-trimethylpyrrolidin-1-yl)oxy]-1-pentanamine
- N,N-Dimethyl-3-[(2,2,3-trimethylpyrrolidin-1-yl)oxy]-1-hexanamine
Uniqueness
N,N-Dimethyl-3-[(2,2,3-trimethylpyrrolidin-1-yl)oxy]-1-propanamine is unique due to its specific structural configuration, which imparts distinct physicochemical properties and reactivity. The presence of the trimethylpyrrolidinyl group enhances its stability and solubility, making it a valuable compound for various applications in research and industry.
特性
CAS番号 |
55030-54-1 |
|---|---|
分子式 |
C12H26N2O |
分子量 |
214.35 g/mol |
IUPAC名 |
N,N-dimethyl-3-(2,2,3-trimethylpyrrolidin-1-yl)oxypropan-1-amine |
InChI |
InChI=1S/C12H26N2O/c1-11-7-9-14(12(11,2)3)15-10-6-8-13(4)5/h11H,6-10H2,1-5H3 |
InChIキー |
WHIWBPHLZRJNPI-UHFFFAOYSA-N |
正規SMILES |
CC1CCN(C1(C)C)OCCCN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(S)-4-(Methylamino)-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol](/img/structure/B13801315.png)
![Triethyl[2-(ethylphenylamino)ethyl]ammonium chloride](/img/structure/B13801316.png)
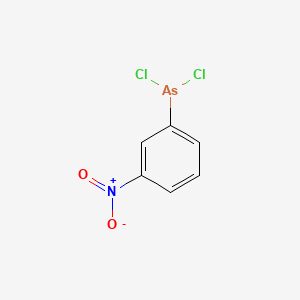
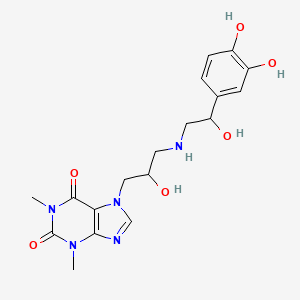
![2-[[4-[Ethyl(2-hydroxyethyl)amino]phenyl]azo]-6-methoxy-3-methylbenzothiazolium chloride](/img/structure/B13801327.png)

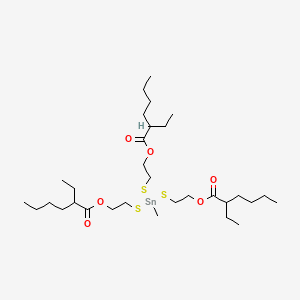
![Thieno[2,3-F]-1,4-oxazepin-5-amine, 3-ethyl-2,3-dihydro-2-methyl-, (2S,3R)-(9CI)](/img/structure/B13801346.png)
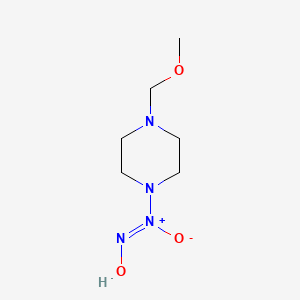
![4-(Dimethylamino)-1-[2-(2-phenylethyl)phenyl]butan-1-one](/img/structure/B13801351.png)

![(1R,2S,3R,4S)-3-amino-7,7-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B13801360.png)
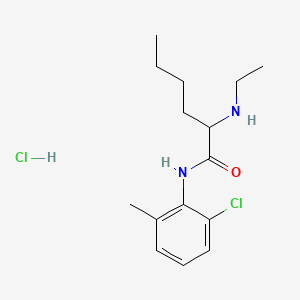
![[S-(E)]-3,7-dimethyl-3,6-octadien-2-ol](/img/structure/B13801374.png)
